molecular formula C17H22O5S B12594017 Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate CAS No. 875917-48-9

Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate

Cat. No.: B12594017
CAS No.: 875917-48-9
M. Wt: 338.4 g/mol
InChI Key: HYMKKEAFVGJINR-UHFFFAOYSA-N
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Description

Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of both sulfonyl and ester functional groups in the molecule makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate typically involves the reaction of ethyl acrylate with benzenesulfonyl chloride and cyclohexanol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or toluene
  • Reaction time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)propan-2-ol.

    Substitution: Various substituted esters or sulfonamides.

Scientific Research Applications

Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(benzenesulfonyl)prop-2-enoate
  • Ethyl 3-(cyclohexyloxy)prop-2-enoate
  • Ethyl 3-(benzenesulfonyl)-3-(methoxy)prop-2-enoate

Uniqueness

Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate is unique due to the presence of both benzenesulfonyl and cyclohexyloxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

875917-48-9

Molecular Formula

C17H22O5S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 3-(benzenesulfonyl)-3-cyclohexyloxyprop-2-enoate

InChI

InChI=1S/C17H22O5S/c1-2-21-16(18)13-17(22-14-9-5-3-6-10-14)23(19,20)15-11-7-4-8-12-15/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3

InChI Key

HYMKKEAFVGJINR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(OC1CCCCC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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